molecular formula C20H17N3O3 B11097222 N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11097222
M. Wt: 347.4 g/mol
InChI Key: BAYBELAHDVOSHG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 2-methyl-5-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic rings may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar structure with an indole ring instead of a naphthalene ring.

    N’-[(E)-2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide: Contains a pyrazole ring and a different substitution pattern.

Uniqueness

N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a naphthalene ring and a nitrophenyl group, which confer distinct chemical properties and potential applications. The presence of the hydrazone linkage also distinguishes it from other similar compounds, providing unique reactivity and biological activity.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17N3O3/c1-14-9-10-18(23(25)26)11-17(14)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-19(15)16/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+

InChI Key

BAYBELAHDVOSHG-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.